molecular formula C20H18O8 B1263611 1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexan-2-yl)-9,10-anthraquinone

1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexan-2-yl)-9,10-anthraquinone

Cat. No. B1263611
M. Wt: 386.4 g/mol
InChI Key: HORUZDQRRJSTED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Versicolorone tricyclic form is the tricyclic anthraquinone form of versicolorone. It is a versicolorone and a tetrahydroxyanthraquinone. It is a conjugate acid of a versicolorone(1-).

Scientific Research Applications

Antibacterial Activity

1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexan-2-yl)-9,10-anthraquinone has demonstrated potential in antibacterial applications. A study by Nurbayti, Mujahidin, and Syah (2022) synthesized related anthraquinone derivatives and tested their antibacterial activity against pathogens like Bacillus subtilis and Escherichia coli. These compounds showed varying degrees of antibacterial efficacy, indicating their potential for further research in this area (Nurbayti, Mujahidin, & Syah, 2022).

Antiviral Properties

The anthraquinone derivatives have also been studied for their antiviral properties. Zhao et al. (2015) isolated anthraquinones from Knoxia valerianoides roots, which exhibited inhibitory effects on Coxsackie virus B3 replication. This suggests the potential of such compounds, including 1,3,6,8-tetrahydroxy anthraquinone derivatives, in antiviral drug development (Zhao et al., 2015).

Cytotoxic Effects

Research on the cytotoxic effects of anthraquinone derivatives, including those structurally similar to 1,3,6,8-tetrahydroxy anthraquinone, has been significant. Wei et al. (2000) synthesized 1,3-dihydroxy-9,10-anthraquinone derivatives and evaluated their in vitro inhibition of various cancer cell lines. These compounds displayed notable inhibitory activity, suggesting their potential as chemotherapeutic agents (Wei et al., 2000).

Anticancer Potential

The anticancer potential of anthraquinone derivatives is a notable area of research. Mukherjee et al. (2014) studied the acetylation of hydroxy-anthraquinones, which led to an enhanced superoxide formation and improved cytotoxicity against cancer cells. This research indicates that structural modifications of anthraquinones can potentially increase their efficacy in cancer treatment (Mukherjee et al., 2014).

DNA Interaction Studies

Understanding the interaction of anthraquinones with DNA is crucial for developing effective drugs. Guin, Mandal, and Das (2012) conducted a study on the DNA binding properties of hydroxy-anthraquinone compounds, finding insights into their possible modes of action within cells. This research is vital for developing new anthraquinone-based therapeutics (Guin, Mandal, & Das, 2012).

properties

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

1,3,6,8-tetrahydroxy-2-(1-hydroxy-5-oxohexan-2-yl)anthracene-9,10-dione

InChI

InChI=1S/C20H18O8/c1-8(22)2-3-9(7-21)15-14(25)6-12-17(19(15)27)20(28)16-11(18(12)26)4-10(23)5-13(16)24/h4-6,9,21,23-25,27H,2-3,7H2,1H3

InChI Key

HORUZDQRRJSTED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(CO)C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexan-2-yl)-9,10-anthraquinone
Reactant of Route 2
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexan-2-yl)-9,10-anthraquinone
Reactant of Route 3
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexan-2-yl)-9,10-anthraquinone
Reactant of Route 4
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexan-2-yl)-9,10-anthraquinone
Reactant of Route 5
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexan-2-yl)-9,10-anthraquinone
Reactant of Route 6
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexan-2-yl)-9,10-anthraquinone

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